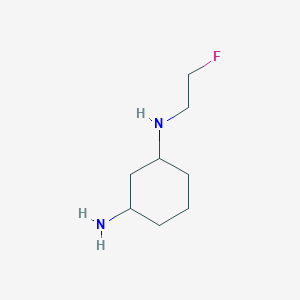
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine is a chemical compound characterized by the presence of a fluoroethyl group attached to a cyclohexanediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of cyclohexanediamine with 2-fluoroethyl reagents under specific conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which is then reacted with cyclohexanediamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the reaction efficiency and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclohexanediamine derivatives .
Scientific Research Applications
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets and pathways. The compound can form DNA interstrand cross-links through alkylation, leading to the formation of O6-(2-fluoroethyl)guanine lesions . This process involves the displacement of fluoride and the formation of N1,O6-ethanoguanine intermediates, which can further interact with adjacent cytidine residues . These interactions can disrupt DNA replication and transcription, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar structural features and are used in various pharmaceutical applications.
Fluoroquinolones: These antibacterial agents contain fluoro groups and exhibit similar chemical reactivity.
Monofluoromethylated N-heterocyclic compounds: These compounds are used in medicinal chemistry and share similar synthetic routes.
Uniqueness
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine is unique due to its specific combination of a fluoroethyl group with a cyclohexanediamine structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-N-(2-fluoroethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H17FN2/c9-4-5-11-8-3-1-2-7(10)6-8/h7-8,11H,1-6,10H2 |
InChI Key |
SNYBJEOYKOYZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















